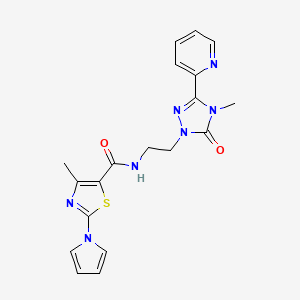
4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N7O2S and its molecular weight is 409.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N6O2S, with a molecular weight of approximately 420.52 g/mol. The structure features a thiazole ring, a triazole moiety, and a pyridine structure, which are known to contribute to various biological activities.
Antitumor Activity
Several studies have indicated that compounds containing thiazole and triazole rings exhibit significant antitumor properties. For instance:
- Cytotoxicity Assays : The compound demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values in the low micromolar range, suggesting potent activity against tumor cells .
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 1.98 |
| Jurkat | 1.61 |
| MCF7 | <10 |
The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances the cytotoxicity of thiazole derivatives .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Mechanism of Action : The triazole moiety is believed to interfere with fungal cell wall synthesis and inhibit key enzymes in microbial metabolism. This has been demonstrated in studies where derivatives exhibited activity against both Gram-positive and Gram-negative bacteria .
Anticonvulsant Properties
Research has also explored the anticonvulsant potential of similar compounds:
- SAR Analysis : Structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can significantly affect anticonvulsant activity. Compounds with specific substituents at the 4-position showed enhanced efficacy in animal models .
Study 1: Antitumor Efficacy
In a study published in MDPI, researchers synthesized a series of thiazole-containing compounds and evaluated their antitumor activity using human cancer cell lines. The study found that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating superior potency .
Study 2: Antimicrobial Screening
A separate investigation assessed the antimicrobial activity of various thiazole derivatives, including our compound of interest. Results indicated that the compound effectively inhibited the growth of pathogenic bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely inhibits enzymes involved in critical metabolic pathways in both cancerous and microbial cells.
- Receptor Interaction : It may interact with specific cellular receptors, altering signaling pathways that lead to apoptosis in tumor cells or cell death in microbes.
Propriétés
IUPAC Name |
4-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S/c1-13-15(29-18(22-13)25-10-5-6-11-25)17(27)21-9-12-26-19(28)24(2)16(23-26)14-7-3-4-8-20-14/h3-8,10-11H,9,12H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKCLLCLFMMBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














